Melting Point Comparison: Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate vs. its 4-Amino-3-pyrrol-1-yl Regioisomer
The melting point of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS 1242267-86-2) is reported as 88 - 90 °C . In contrast, its regioisomer, methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate (CAS 1176666-79-7), has a significantly higher reported melting point of 131 - 133 °C . This 43 °C difference in melting point is a direct consequence of the different substitution pattern on the benzene ring, which affects intermolecular forces within the crystal lattice.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 88 - 90 °C |
| Comparator Or Baseline | Methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate (131 - 133 °C) |
| Quantified Difference | 43 °C higher melting point for the regioisomer |
| Conditions | Solid state, as reported in vendor specifications , |
Why This Matters
Melting point is a critical quality control parameter for confirming compound identity and assessing purity; this large difference provides a simple, robust method to verify the correct regioisomer has been procured, preventing costly synthetic errors.
